4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate
Description
This compound is a hydrazone derivative featuring a furan-2-carboxylate backbone linked to a dichlorobenzamido-acetyl hydrazone moiety. Its molecular formula is C₂₀H₁₃Cl₂N₃O₅, with a molecular weight of 446.2 g/mol (CAS: 767332-46-7). The compound’s structure allows for intramolecular interactions, such as hydrogen bonding and π-π stacking, which influence its stability and reactivity.
Properties
CAS No. |
881468-73-1 |
|---|---|
Molecular Formula |
C21H15Cl2N3O5 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H15Cl2N3O5/c22-16-8-5-14(10-17(16)23)20(28)24-12-19(27)26-25-11-13-3-6-15(7-4-13)31-21(29)18-2-1-9-30-18/h1-11H,12H2,(H,24,28)(H,26,27)/b25-11+ |
InChI Key |
FYVRIWWUPISZPS-OPEKNORGSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with glycine to form 3,4-dichlorobenzamidoacetyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazone derivative. Finally, the hydrazone is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or furan rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of hydrazone derivatives with variable substituents on the aryl or heteroaryl moieties. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Molecular Comparison
Key Research Findings
Electron-Withdrawing vs. Electron-Donating Groups :
- Chlorine substituents (as in the target compound) significantly enhance antifungal activity by increasing electrophilicity and binding to fungal CYP450.
- Methyl or ethyl groups (e.g., p-tolyl or 4-ethylphenyl analogs) reduce bioactivity due to weaker electronic interactions.
Steric and Solubility Trade-offs :
- The 2,3-dichloro isomer shows comparable activity to the 3,4-dichloro target compound but with better solubility due to reduced steric clashes.
- Iodine-substituted derivatives, while structurally unique, face solubility challenges, limiting their therapeutic utility.
Synthetic Feasibility :
- The target compound’s synthesis involves hydrazone coupling under mild acidic conditions, similar to other analogs. However, dichloro-substituted precursors require stringent temperature control to avoid side reactions.
Biological Activity
The compound 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The structural formula of the compound can be represented as follows:
The synthesis typically involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine derivatives, followed by condensation with furan-2-carboxylic acid. The final product is obtained through a series of purification steps that may include recrystallization and chromatography.
Anticancer Properties
Research has indicated that compounds containing furan and hydrazone moieties often exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate demonstrate cytotoxic effects against various cancer cell lines.
- Case Study : A compound structurally related to this one was tested against HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of approximately 50 µg/mL for HeLa cells, suggesting moderate potency in inhibiting cell proliferation .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| HepG2 | 60 |
| MCF-7 | 55 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Activity : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 125 µg/mL, while it showed an MIC of 250 µg/mL against Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
The proposed mechanism by which this compound exerts its biological effects includes the inhibition of specific enzymes involved in cell proliferation and bacterial growth. For example, the hydrazone linkage is known to interact with target proteins through hydrogen bonding and hydrophobic interactions, potentially leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
